molecular formula C35H61N3O9 B13399313 cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]

cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle]

Cat. No.: B13399313
M. Wt: 667.9 g/mol
InChI Key: OWUREPXBPJFMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Enniatin A1 undergoes various chemical reactions, including:

    Oxidation: Enniatin A1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the enniatin A1 molecule.

    Substitution: Enniatin A1 can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Enniatin A1 has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C35H61N3O9

Molecular Weight

667.9 g/mol

IUPAC Name

3,9-di(butan-2-yl)-4,10,16-trimethyl-6,12,15,18-tetra(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C35H61N3O9/c1-16-22(11)25-34(43)46-27(19(5)6)30(39)36(13)24(18(3)4)33(42)45-28(20(7)8)31(40)37(14)26(23(12)17-2)35(44)47-29(21(9)10)32(41)38(25)15/h18-29H,16-17H2,1-15H3

InChI Key

OWUREPXBPJFMOK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)CC)C)C(C)C

Origin of Product

United States

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